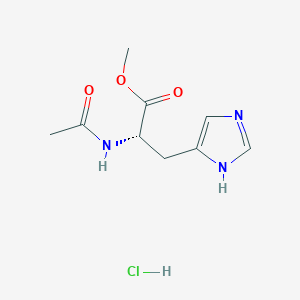

methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride

Description

Historical Context and Discovery of Histidine Derivatives

The development of methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride is intrinsically linked to the broader historical trajectory of histidine research, which commenced with the pioneering work of Albrecht Kossel and Sven Gustaf Hedin in 1896. These researchers first isolated histidine from salmon protamine, establishing the foundation for subsequent investigations into histidine-containing compounds. Kossel chose the designation "histidine" from the Greek word "histion," meaning tissue, reflecting the amino acid's ubiquitous presence in biological systems.

The evolution of histidine derivative research gained momentum throughout the twentieth century as chemists recognized the unique properties conferred by the imidazole side chain. The development of synthetic methodologies for histidine modification led to the creation of various derivatives, including methyl esters and acetylated forms. The specific compound methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride emerged from efforts to create stable, crystalline forms of histidine derivatives suitable for detailed chemical and biological investigations.

Research into histidine derivatives expanded significantly during the latter half of the twentieth century, driven by growing understanding of histidine's catalytic roles in enzymatic systems. The systematic study of modified histidines revealed their potential as probes for investigating protein structure and function. This historical progression culminated in sophisticated synthetic approaches that enable the preparation of highly pure, well-characterized histidine derivatives suitable for advanced research applications.

Structural Relationship to L-Histidine and Biological Relevance

Methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride maintains a fundamental structural relationship to naturally occurring L-histidine while incorporating specific modifications that enhance its utility as a research tool. The compound preserves the characteristic imidazole ring system that defines histidine's unique chemical properties, including its ability to exist in both protonated and neutral forms at physiological pH values.

The structural modifications present in this derivative include methylation of the carboxyl group and acetylation of the amino group, creating a protected form of histidine that exhibits enhanced stability and altered solubility characteristics compared to the parent amino acid. The hydrochloride salt formation further contributes to the compound's crystalline properties and aqueous solubility, making it suitable for various analytical and synthetic applications.

| Structural Feature | Methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride | L-Histidine |

|---|---|---|

| Molecular Formula | C₉H₁₄ClN₃O₃ | C₆H₉N₃O₂ |

| Molecular Weight | 247.68 g/mol | 155.16 g/mol |

| Imidazole Ring | Present | Present |

| Carboxyl Protection | Methyl ester | Free carboxyl |

| Amino Protection | Acetyl group | Free amino |

| Salt Form | Hydrochloride | Zwitterion |

The biological relevance of this derivative extends beyond its structural similarity to histidine. Research has demonstrated that histidine derivatives serve as valuable tools for investigating the roles of histidine residues in protein function. The imidazole ring's unique properties, including its ability to participate in hydrogen bonding and metal coordination, make histidine derivatives essential for understanding enzymatic mechanisms and protein-protein interactions.

Studies utilizing histidine derivatives have revealed critical insights into protein folding, enzymatic catalysis, and molecular recognition processes. The modified histidine serves as a chemical probe that can be incorporated into peptides and proteins to investigate structure-function relationships. This application has proven particularly valuable in studies of enzyme active sites, where histidine residues often play crucial catalytic roles.

Academic Significance in Organic and Medicinal Chemistry

The academic significance of methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride extends across multiple domains of chemical research, establishing it as a compound of considerable interest in both organic and medicinal chemistry. In organic chemistry, this derivative serves as a model system for investigating amino acid modifications and synthetic methodologies. The compound's well-defined stereochemistry and functional group arrangement make it an ideal substrate for studying reaction mechanisms and developing new synthetic approaches.

Research applications in organic chemistry have utilized this compound to explore novel reaction pathways and to develop improved methods for amino acid derivatization. The presence of multiple functional groups within a single molecule provides opportunities to investigate selective modification strategies and to develop new protecting group methodologies. These studies have contributed significantly to the broader understanding of amino acid chemistry and have informed the development of more efficient synthetic protocols.

In medicinal chemistry, the compound's significance lies in its potential as a building block for pharmaceutical research and drug development. Histidine derivatives have shown promise in various therapeutic applications, particularly in the development of peptide-based drugs and enzyme inhibitors. The structural modifications present in methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride enhance its metabolic stability compared to unmodified histidine, making it valuable for investigating drug candidates with improved pharmacological properties.

| Research Application | Specific Utility | Academic Impact |

|---|---|---|

| Peptide Synthesis | Building block for modified peptides | Enhanced understanding of structure-activity relationships |

| Enzyme Studies | Probe for histidine-containing active sites | Mechanistic insights into enzymatic catalysis |

| Protein Modification | Chemical modification of histidine residues | Advanced protein engineering techniques |

| Drug Development | Lead compound optimization | Improved therapeutic candidates |

| Analytical Chemistry | Reference standard for amino acid analysis | Enhanced analytical methodologies |

The compound's role in advancing analytical chemistry cannot be overlooked, as it serves as a crucial reference standard for developing and validating analytical methods for amino acid detection and quantification. This application has proven particularly valuable in biochemical research, where accurate measurement of amino acid concentrations is essential for understanding metabolic processes and protein function.

Furthermore, the academic significance of this derivative is enhanced by its utility in educational settings, where it serves as an excellent example of amino acid chemistry and molecular modification strategies. The compound's well-characterized properties and commercial availability make it an ideal teaching tool for demonstrating concepts in organic chemistry, biochemistry, and analytical chemistry courses.

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3.ClH/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7;/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWFUJLHAPALNI-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88530-34-1 | |

| Record name | methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification Process

The key step in preparing the methyl ester of the amino acid involves reacting the free acid with methanol under acidic conditions. The process is generally catalyzed by strong acids such as hydrochloric acid or sulfuric acid, or by acid catalysts like trifluoroacetic acid or sulfonic acids (methanesulfonic acid, p-toluenesulfonic acid).

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Reactants | Free amino acid (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid, Methanol |

| Catalyst/Acid | Hydrochloric acid (HCl), Concentrated H2SO4, Trifluoroacetic acid, Methanesulfonic acid, or p-toluenesulfonic acid |

| Solvent | Methanol or other alcohol solvents |

| Temperature | Ambient to reflux temperatures (approx. 25°C to 70°C) |

| Reaction Time | Several hours (typically 3–6 hours) |

This acid-catalyzed esterification converts the carboxylic acid group into the methyl ester while retaining the stereochemistry at the 2S position.

Formation of Hydrochloride Salt

After esterification, the free base is treated with hydrochloric acid to form the hydrochloride salt. This step enhances the compound's stability and facilitates purification.

| Step | Details |

|---|---|

| Treatment | Addition of aqueous HCl solution |

| Temperature | 25–30°C |

| Stirring Time | 1 hour |

| Isolation | Filtration of precipitated hydrochloride salt |

| Washing | Water washing to remove impurities |

The hydrochloride salt precipitates out of the reaction mixture and is isolated by filtration and washing.

Purification and Isolation

The crude product is often purified by recrystallization from suitable solvents such as methanol or mixtures of methanol and water. The choice of solvent depends on the solubility profile of the hydrochloride salt.

Representative Reaction Scheme

- Starting Material: (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid

- Esterification: React with methanol in the presence of HCl or sulfonic acid catalyst

- Salt Formation: Treat the methyl ester with aqueous HCl to form the hydrochloride salt

- Isolation: Filter and wash the solid product

- Purification: Recrystallize if necessary

Research and Patent Findings Summary

- Patent WO2016170544A1 and US10544189B2 describe methods involving acid-catalyzed esterification in suitable solvents with acids such as HCl, sulfuric acid, trifluoroacetic acid, or sulfonic acids to obtain ester compounds and their acid addition salts.

- The process includes controlling reaction temperature (often between 25°C and 70°C) and reaction time to optimize yield and stereochemical purity.

- Isolation of the hydrochloride salt is achieved by acidification of the aqueous layer followed by filtration and washing.

- Suitable solvents include alcohols (methanol preferred) and chlorinated solvents for extraction and purification steps.

- The methods highlight the importance of maintaining stereochemical integrity (2S configuration) throughout the process.

Data Table: Typical Reaction Parameters

| Step | Parameter | Typical Conditions |

|---|---|---|

| Esterification Catalyst | Acid catalyst | HCl, conc. H2SO4, TFA, methanesulfonic acid |

| Solvent | Alcohol solvent | Methanol |

| Temperature | Reaction temperature | 25–70°C |

| Reaction Time | Duration | 3–6 hours |

| Hydrochloride Formation | Acid treatment | Aqueous HCl, 25–30°C, 1 hour |

| Isolation | Filtration and washing | Water washing |

| Purification | Recrystallization solvent | Methanol or methanol/water mixtures |

Analytical Considerations

- Stereochemical purity is confirmed by chiral HPLC or NMR spectroscopy.

- Salt formation is verified by melting point analysis and elemental analysis for chloride content.

- Purity is assessed by chromatographic techniques (HPLC, TLC).

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolones.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while nucleophilic substitution can introduce various functional groups onto the imidazole ring.

Applications De Recherche Scientifique

Biochemical Applications

Synthesis of Amino Acids and Peptides

This compound is significant in the synthesis of histamine and various amino acids. Its structure allows it to serve as a precursor in the synthesis of biologically active compounds, including peptide derivatives that are crucial for studying protein interactions and functions .

Buffering Agent

Methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride has been utilized as a non-ionic organic buffering agent in cell cultures. It maintains pH levels within the range of 6 to 8.5, which is essential for various biochemical assays and cell culture applications .

Medicinal Chemistry

Drug Development

The compound's imidazole ring is significant in medicinal chemistry due to its role in drug design. Imidazole derivatives are known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Research into this compound may lead to the development of new therapeutic agents targeting specific diseases .

Potential Anticancer Activity

Recent studies indicate that compounds with imidazole moieties can exhibit anticancer properties. Methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride may be investigated for its potential role in cancer therapy, particularly in targeting cancer cell metabolism or signaling pathways .

Analytical Chemistry

Chromatographic Applications

This compound can be employed in chromatographic techniques for the separation and analysis of amino acids and related compounds. Its unique properties allow it to be used as a standard or reference material in high-performance liquid chromatography (HPLC) methods .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which are crucial for its biological activity. The acetamido group can enhance the compound’s binding affinity to specific targets, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride with three analogous compounds, focusing on structural features, synthetic accessibility, and functional properties.

Key Comparisons

Structural Complexity and Functional Groups

- The target compound is simpler in structure compared to tetrazole-containing analogs (e.g., 10 , 32 ), which incorporate bulky groups like biphenyl or trimethylsilyl ethers. These groups enhance receptor-binding specificity in drug candidates but reduce synthetic accessibility .

- Unlike the indole-containing analog (compound 1 ), the target compound’s imidazole ring offers distinct hydrogen-bonding capabilities, influencing solubility and interactions with biological targets like histamine receptors .

Synthetic Efficiency

- The target compound achieves >95% purity with straightforward purification, whereas compounds like 10 and 32 require multi-step protection/deprotection strategies (e.g., ClTr or SEM groups), resulting in lower yields (88–91%) .

Pharmacological Relevance

- Tetrazole analogs (10 , 32 ) are prioritized in drug discovery for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability. However, the target compound’s acetamido group may offer better hydrolytic stability compared to methyl esters in vivo .

- The indole derivative (1 ) is used in fluorescence-based studies due to indole’s UV activity, whereas the target compound’s imidazole moiety is more suited for metal coordination studies .

Physicochemical Properties The hydrochloride salt form of the target compound improves water solubility, critical for in vitro assays. In contrast, non-ionic analogs like 10 and 32 require co-solvents (e.g., DMSO) for dissolution .

Research Findings and Gaps

- Metabolic Stability : The acetamido group in the target compound may resist enzymatic cleavage better than methyl esters in 10 , but this hypothesis requires validation via in vitro metabolism assays .

- Thermodynamic Solubility : The target compound’s solubility profile (inferred from its salt form) is superior to neutral analogs like 1 , but exact measurements in physiological buffers are lacking .

Activité Biologique

Methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride, commonly referred to as (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate, is a compound that has garnered attention in scientific research due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is integral to its biological activity. The synthesis of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate typically involves methods such as the Debus-Radziszewski synthesis, which combines glyoxal, ammonia, and aldehydes under specific conditions.

Chemical Formula:

- Molecular Formula: C₉H₁₃N₃O₃

- IUPAC Name: methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction: The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. The acetamido group enhances binding affinity through hydrogen bonds with biological molecules.

- Ligand Activity: It acts as a ligand in enzyme studies and protein interactions, which may lead to modulation of enzymatic pathways important in cellular processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation. For example, compounds derived from similar structures have shown IC50 values in the low micromolar range against various human cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | SW480 Colon Cancer | 5.0 | |

| Compound B | HeLa Cells | 8.0 | |

| (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate | Various Lines | <10.0 |

Enzyme Inhibition

The compound has been observed to inhibit specific enzymes involved in cancer cell survival mechanisms. For instance, it has been linked to the inhibition of HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .

Case Study: HSET Inhibition

In a study involving centrosome-amplified human cancer cells, treatment with inhibitors led to an increase in multipolarity, indicating disruption of normal mitotic processes .

Applications in Drug Development

The unique structural features of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate make it a promising candidate for drug development:

- Antiviral Activity: Preliminary data suggest potential antiviral properties, particularly against viral proteases that play roles in viral replication .

- Bioconjugation: Its ability to form stable interactions with biomolecules positions it well for applications in bioconjugation strategies for targeted drug delivery systems .

Q & A

Q. What are the established methods for synthesizing methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride, and how do their yields and purity compare?

- Methodological Answer : Synthesis typically involves esterification of histidine derivatives using acyl chlorides (e.g., acetyl chloride) or coupling agents like HBTU. For example:

- Step 1 : Esterification of the carboxyl group with methanol under acidic conditions.

- Step 2 : Acetylation of the amino group using acetic anhydride or acetyl chloride.

- Step 3 : Purification via recrystallization or HPLC to achieve ≥95% purity .

Comparative

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Acyl chloride route | 75–85 | 95+ | RT, anhydrous DCM | |

| HBTU coupling | 80–90 | 98 | DMF, 0°C to RT |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : Confirm stereochemistry (2S configuration) via H and C NMR. Key signals:

- Imidazole protons at δ 7.4–7.6 ppm.

- Methyl ester at δ 3.6–3.8 ppm.

- HPLC : Assess purity using C18 columns with UV detection at 210–220 nm .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at 253.73 for CHNO·HCl) .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester or acetamido groups. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers design experiments to study interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (K, k/k) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.

- Mutagenesis Studies : Replace key residues (e.g., histidine in active sites) to validate interaction specificity .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Density Functional Theory (DFT) : Re-evaluate computational models using solvent effects (e.g., implicit water) and protonation states of the imidazole ring.

- pH-Dependent Kinetics : Conduct reactivity assays across pH 5–8 to identify discrepancies in predicted vs. observed nucleophilicity .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., L-histidine derivatives) to isolate steric/electronic effects .

Q. What methodologies evaluate pharmacokinetic properties in preclinical models?

- Methodological Answer :

- In Vitro ADME :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.

- In Vivo Studies :

- Administer IV/orally to rodents and collect plasma/tissue samples. Key parameters:

| Parameter | Method | Target Threshold | Reference |

|---|---|---|---|

| Half-life (t₁/₂) | Non-compartmental analysis | >2 hours | |

| Bioavailability | AUC₀–∞ (oral vs. IV) | ≥20% |

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields?

- Methodological Answer :

- Reproduce Conditions : Ensure strict control of moisture (critical for acyl chloride reactions) and stoichiometry.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unacetylated intermediates).

- Scale-Dependent Effects : Pilot reactions at 1–10 mmol scales often yield higher reproducibility than micro-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.